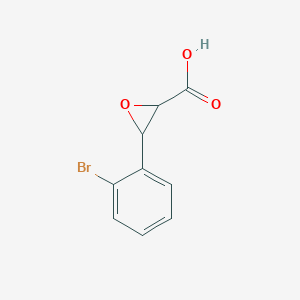

3-(2-Bromophenyl)oxirane-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenyl)oxirane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-6-4-2-1-3-5(6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYXZBLIAUVRGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(O2)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 2 Bromophenyl Oxirane 2 Carboxylic Acid

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The strained three-membered ring of the oxirane moiety in 3-(2-bromophenyl)oxirane-2-carboxylic acid is highly susceptible to nucleophilic attack, leading to ring-opening products. This reactivity is a cornerstone of epoxide chemistry, driven by the release of ring strain. csbsju.eduresearchgate.net The reaction can be initiated by a wide range of nucleophiles and can proceed under either basic or acidic conditions, which in turn influences the regioselectivity of the attack. chemistrysteps.comlibretexts.org

Regioselectivity and Stereoselectivity in Ring-Opening Processes

The regioselectivity of the nucleophilic attack on the unsymmetrical oxirane ring of this compound is a critical aspect of its reactivity. The outcome depends significantly on the reaction conditions.

Under basic or neutral conditions , with strong nucleophiles, the reaction generally follows an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide. chemistrysteps.comlibretexts.org For this compound, this would be the carbon atom bearing the carboxylic acid group (C2), as the carbon attached to the bulky bromophenyl group (C3) is more sterically encumbered.

In contrast, under acidic conditions , the epoxide oxygen is first protonated, forming a better leaving group. chemistrysteps.comlibretexts.org This is followed by nucleophilic attack. The transition state in this case has significant carbocationic character. The positive charge will be better stabilized at the carbon atom that can form a more stable carbocation. The C3 carbon, being benzylic and adjacent to the bromophenyl group, can better stabilize a developing positive charge through resonance. Therefore, under acidic conditions, nucleophilic attack is more likely to occur at the more substituted C3 position. chemistrysteps.comlibretexts.org

The stereochemistry of the ring-opening is typically anti-addition. The nucleophile attacks from the side opposite to the C-O bond of the epoxide ring, resulting in an inversion of configuration at the center of attack. libretexts.org

| Condition | Predominant Site of Attack | Mechanism | Stereochemistry |

|---|---|---|---|

| Basic/Neutral (Strong Nucleophile) | C2 (less substituted) | SN2 | Anti-addition (Inversion of stereochemistry) |

| Acidic (Weak Nucleophile) | C3 (more substituted, benzylic) | SN1-like | Anti-addition (often leads to a mixture of stereoisomers if a new stereocenter is formed) |

Mechanistic Aspects of Nucleophilic Attack on Oxiranes

The mechanism of nucleophilic attack on epoxides is a classic example of aliphatic nucleophilic substitution. csbsju.edu

Under basic conditions (SN2 mechanism):

A strong nucleophile directly attacks one of the electrophilic carbons of the oxirane ring.

This attack occurs from the backside of the C-O bond.

The C-O bond breaks simultaneously, and the ring opens to form an alkoxide.

Protonation of the resulting alkoxide in a subsequent workup step yields the final alcohol product. csbsju.edu

Under acidic conditions (SN1-like mechanism):

The oxygen atom of the epoxide is protonated by an acid, making it a better leaving group.

The C-O bond begins to break, leading to a transition state with significant positive charge buildup on the more substituted carbon (C3 in this case). libretexts.org

A weak nucleophile then attacks this more electrophilic carbon. chemistrysteps.com

The ring opens, and subsequent deprotonation of the nucleophile (if it was neutral) gives the final product. libretexts.org

Rearrangement Reactions of the Oxirane-2-carboxylic Acid Framework

Epoxides, particularly when substituted with groups that can stabilize carbocations, are prone to rearrangement reactions, often catalyzed by acids or Lewis acids.

Acid-Catalyzed Rearrangements (e.g., Meinwald-Type Rearrangement)

The Meinwald rearrangement is a well-known acid-catalyzed isomerization of epoxides to carbonyl compounds. acs.orgnih.gov This reaction proceeds through a carbocation intermediate formed upon protonation of the epoxide oxygen and cleavage of a C-O bond. nih.gov For this compound, protonation and opening of the epoxide ring would preferentially form a carbocation at the benzylic C3 position. A subsequent 1,2-hydride shift from C2 to C3 would lead to the formation of an α-keto acid. The efficiency and outcome of such rearrangements can be influenced by the nature of the catalyst and the substitution pattern on the epoxide. organic-chemistry.orgacs.orgrsc.org

The general mechanism for a Meinwald-type rearrangement involves:

Protonation of the epoxide oxygen.

Opening of the ring to form a carbocation.

Migration of a substituent (hydride, alkyl, or aryl) to the adjacent carbocationic center.

Deprotonation to yield the final carbonyl compound. nih.gov

Intramolecular Rearrangements and Cyclization Pathways

The presence of both a carboxylic acid and a bromophenyl group on the oxirane framework opens up possibilities for intramolecular reactions. For instance, under certain conditions, the carboxylic acid could potentially act as an internal nucleophile, attacking the epoxide ring. However, the stereochemical requirements for such a cyclization would be stringent.

More plausible are intramolecular reactions involving the bromophenyl group. For example, in the presence of a suitable catalyst, such as a palladium complex, an intramolecular Heck-type reaction could potentially occur between the aryl bromide and a double bond formed transiently from the epoxide, leading to the formation of a new ring system. DFT calculations on similar systems have shown that proximal aryl and amide groups can have strong synergetic effects in directing oxirane-ring opening and subsequent rearrangement sequences. nih.govresearchgate.netnih.gov

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group in this compound can undergo its typical reactions, provided the conditions are mild enough to not affect the sensitive epoxide ring. These reactions include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst would yield the corresponding ester. Care must be taken as the acidic conditions could also promote epoxide ring-opening or rearrangement.

Amide formation: Activation of the carboxylic acid (e.g., conversion to an acyl chloride or using coupling agents) followed by reaction with an amine would produce an amide.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reagent would also open the epoxide ring.

Decarboxylation: While generally difficult, decarboxylation could potentially be induced under specific thermal or catalytic conditions.

The reaction between epoxides and carboxylic acids is also a known transformation that results in the formation of β-hydroxy esters. rsc.orgresearchgate.net This can be an intermolecular reaction if an external carboxylic acid is added, or potentially an intramolecular process leading to a lactone, although the latter is less common for this specific substitution pattern. The kinetics and mechanism of such reactions are influenced by the nature of the epoxide, the carboxylic acid, and the catalyst employed. researchgate.netacs.org

| Reaction | Reagents | Potential Product | Notes |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester | Risk of epoxide ring-opening/rearrangement. |

| Amide Formation | Amine, Coupling Agent | Amide | Generally compatible with the epoxide ring. |

| Reduction | LiAlH₄ | Diol | The epoxide ring will also be opened. |

Derivatization: Esterification and Amidation Reactions

The carboxylic acid functionality is readily derivatized to form esters and amides, which are common pathways to modify the molecule's properties and to prepare it for further synthetic steps. thermofisher.com

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process where the use of excess alcohol as the solvent can shift the equilibrium toward the ester product. masterorganicchemistry.com Alternative methods that proceed under milder conditions include using coupling reagents to activate the carboxylic acid.

Catalytic systems, for instance, employing ferric chloride and pyridine, have been shown to effectively catalyze the esterification reaction between carboxylic acids and oxirane compounds, leading to the synthesis of β-hydroxyl esters. google.com

Interactive Data Table: Common Esterification Methods

| Method | Reagents & Catalysts | Typical Conditions | Notes |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH) | Refluxing in excess alcohol | Equilibrium reaction; water is a byproduct. masterorganicchemistry.com |

| Carbodiimide Coupling | Alcohol, DCC or EDAC, DMAP (catalyst) | Room temperature in an organic solvent (e.g., DCM) | Forms a stable active ester intermediate. |

| Alkyl Halide Reaction | Alkyl Halide (e.g., Iodomethane), Base (e.g., K₂CO₃) | Room temperature or gentle heating in a polar aprotic solvent (e.g., DMF, Acetone) | Sₙ2 reaction with the carboxylate anion. researchgate.net |

Amidation: The synthesis of amides from this compound involves coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are frequently used for this purpose, often in combination with additives like N-hydroxysulfosuccinimide to enhance coupling efficiency. thermofisher.com The synthesis of the related compound, 3-(2-Bromophenyl)-N-phenyloxirane-2-carboxamide, has been reported via the Darzens reaction, confirming the viability of forming an amide linkage at the C2 position of the oxirane ring. nih.gov

Interactive Data Table: Common Amidation Methods

| Method | Reagents & Catalysts | Typical Conditions | Notes |

|---|---|---|---|

| Carbodiimide Coupling | Amine, EDAC or DCC | Room temperature in an aqueous or organic solvent | A common and efficient method for peptide synthesis. thermofisher.com |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by Amine | Step 1: 0°C to reflux; Step 2: 0°C to room temp. | Highly reactive intermediate; suitable for less reactive amines. |

| Mixed Anhydride Method | Isobutyl Chloroformate, Base (e.g., NMM), then Amine | Low temperature (-15°C to 0°C) | Minimizes racemization for chiral carboxylic acids. |

Decarboxylation Reactions

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant transformation pathway. The ease of this reaction depends on the stability of the carbanion intermediate formed upon CO₂ loss. While simple carboxylic acids require high temperatures, the presence of specific structural features can facilitate decarboxylation under milder conditions.

For this compound, the reaction could be promoted by heat or catalysis. Thermally induced decarboxylation would proceed via the formation of an intermediate carbanion at the C2 position of the epoxide ring. The stability of this intermediate is a critical factor. nih.gov

Modern synthetic methods offer more controlled and milder routes for decarboxylation.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates from carboxylic acids. acs.org In this process, the carboxylate is oxidized by an excited photocatalyst, leading to the formation of a carboxyl radical that rapidly loses CO₂. escholarship.org This method has been successfully applied to the decarboxylation of oxetane-2-carboxylic acids, a related strained-ring system. researchgate.net3s-tech.net

Catalytic Decarboxylation: Various metal catalysts, including copper, palladium, and silver complexes, have been developed to promote decarboxylative coupling reactions. nih.gov These methods often allow the in-situ generated carbanion or radical to be trapped by an electrophile.

Barton Decarboxylation: This radical-based method involves converting the carboxylic acid into a thiohydroxamate ester (a Barton ester), which then undergoes radical-initiated decarboxylation upon heating in the presence of a hydrogen atom donor. wikipedia.org

Interactive Data Table: Potential Decarboxylation Pathways

| Method | Key Reagents/Conditions | Intermediate | Product Type |

|---|---|---|---|

| Thermal Decarboxylation | High Temperature | Carbanion | Decarboxylated oxirane |

| Photoredox Catalysis | Photocatalyst (e.g., Iridium or Ruthenium complex), Visible Light, Base | Radical | Decarboxylated oxirane (via H-atom abstraction) or C-C coupled product |

| Barton Decarboxylation | Barton Ester formation, AIBN (initiator), Tributyltin Hydride (H-donor) | Radical | Decarboxylated oxirane wikipedia.org |

| Metal-Catalyzed Decarboxylation | Cu, Pd, or Ag catalyst, Heat | Organometallic | Decarboxylated oxirane or cross-coupled product nih.gov |

Transformations of the Bromophenyl Moiety (e.g., Halogen Exchange Reactions, Cross-Coupling Precursors)

The 2-bromophenyl group is a key handle for modifying the molecule's aromatic core, primarily through metal-catalyzed reactions. It can undergo halogen exchange or serve as an electrophilic partner in a wide range of cross-coupling reactions.

Halogen Exchange Reactions: The bromine atom on the phenyl ring can be exchanged for another halogen, such as iodine or fluorine. Aryl iodides are often more reactive in subsequent cross-coupling reactions. nih.gov The aromatic Finkelstein reaction, a copper-catalyzed halogen exchange, can convert aryl bromides to aryl iodides using sodium iodide. nih.govfrontiersin.org This transformation increases the reactivity of the substrate for subsequent palladium-catalyzed reactions. Metal-halogen exchange, typically with organolithium reagents like n-butyllithium, is another fundamental reaction that converts the aryl bromide into a highly nucleophilic organometallic species, which can then react with various electrophiles. wikipedia.org

Precursor for Cross-Coupling Reactions: The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon or carbon-heteroatom bonds, making this compound a valuable precursor for palladium-catalyzed cross-coupling reactions. mdpi.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is one of the most versatile methods for forming biaryl structures or connecting the phenyl ring to alkyl, alkenyl, or alkynyl groups. organic-chemistry.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product. libretexts.org

Heck-Mizoroki Reaction: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction typically results in the formation of a substituted alkene, providing a pathway to extend the side chain on the phenyl ring. organic-chemistry.org

Interactive Data Table: Cross-Coupling Reactions of the Bromophenyl Moiety

| Reaction Name | Coupling Partner | Catalyst System | Base | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic Acid/Ester (R-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Aryl-Aryl, Aryl-Alkenyl, Aryl-Alkyl wikipedia.orgorganic-chemistry.org |

| Heck-Mizoroki Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Phosphine ligand | Et₃N, K₂CO₃ | Aryl-Alkenyl wikipedia.orgmdpi.com |

| Stille Coupling | Organotin Reagent (R-SnBu₃) | Pd(0) complex | (Often not required) | Aryl-Aryl, Aryl-Alkenyl |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst | Amine base (e.g., Et₃N) | Aryl-Alkynyl |

| Buchwald-Hartwig Amination | Amine or Amide | Pd(0) or Pd(II) complex, Ligand | NaOt-Bu, K₃PO₄ | Aryl-Nitrogen |

Computational and Theoretical Investigations of 3 2 Bromophenyl Oxirane 2 Carboxylic Acid and Analogues

Electronic Structure and Stability Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the distribution of electrons and the resulting molecular characteristics.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. mdpi.commdpi.com For 3-(2-Bromophenyl)oxirane-2-carboxylic acid, DFT calculations are employed to predict its three-dimensional geometry, vibrational frequencies, and thermodynamic stability. rsc.org Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets such as 6-311G(d,p) are commonly used to perform geometry optimizations to find the lowest energy conformation of the molecule. rsc.org

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-C (Oxirane) | Bond length within the epoxide ring | 1.45 - 1.48 Å |

| C-O (Oxirane) | Bond length within the epoxide ring | 1.42 - 1.45 Å |

| C=O (Carboxyl) | Carbonyl bond length | 1.20 - 1.22 Å |

| ∠(Phenyl-C-C-Oxirane) | Dihedral angle defining ring orientation | 50° - 70° |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com

For this compound, FMO analysis helps predict its reactive behavior. The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. Typically, the HOMO is localized on the electron-rich phenyl ring, while the LUMO may be distributed over the electron-deficient carboxylic acid and oxirane ring carbons. This analysis is crucial for understanding its interactions with biological targets.

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.5 to -7.5 | Electron-donating capacity |

| LUMO | -1.0 to -2.0 | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.5 to 6.5 | Index of chemical reactivity and stability |

The distribution of charge within a molecule governs its electrostatic properties and is key to understanding intermolecular interactions. Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the electron density surface of a molecule. researchgate.netchemrxiv.org It provides a clear picture of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) are expected around the oxygen atoms of the oxirane and carboxylic acid groups, indicating these are sites prone to electrophilic attack. icm.edu.pl Conversely, regions of positive potential (colored blue) would be found near the acidic hydrogen of the carboxyl group, highlighting its susceptibility to nucleophilic attack. chemrxiv.org These studies are invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition processes. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While quantum mechanical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. uni-muenchen.de MD simulations are used to explore the conformational landscape of this compound and assess its stability in various environments, such as in an aqueous solution. nih.gov

By simulating the motion of atoms over a period, MD can reveal the preferred conformations of the molecule and the flexibility of its structure. nih.gov For example, simulations can show the rotational freedom around the single bond connecting the phenyl ring to the oxirane ring. Key metrics such as the Root Mean Square Deviation (RMSD) are calculated to assess the stability of the molecule's conformation over the simulation time. nih.gov An understanding of the molecule's dynamic behavior and stable conformations is essential for predicting how it will interact with and fit into the binding site of a biological target. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult to obtain experimentally. mdpi.com For a molecule like this compound, a key reaction of interest is the ring-opening of the strained oxirane moiety.

To understand a reaction mechanism, chemists use computational methods to map out the potential energy surface connecting reactants to products. A crucial point on this surface is the transition state (TS), which represents the highest energy point along the reaction pathway. By locating and characterizing the geometry of the transition state, researchers can gain a detailed understanding of how bonds are broken and formed during the reaction.

For the oxirane ring-opening of this compound, DFT calculations can be used to model the approach of a nucleophile. These calculations can identify the structure of the transition state and determine the activation energy barrier (the energy difference between the reactants and the transition state). This energy barrier is a key determinant of the reaction rate. Such analyses can predict whether the reaction is likely to occur under specific conditions and can explain the regioselectivity and stereoselectivity of the ring-opening reaction.

Molecular Electron Density Theory (MEDT) for Reaction Pathways

Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding the mechanisms of chemical reactions by analyzing the changes in electron density along the reaction pathway. While specific MEDT studies on the reaction pathways of this compound are not extensively documented, the principles of MEDT can be applied to understand its reactivity by examining studies on analogous oxirane-containing molecules.

The reactivity of oxiranes is largely dictated by the strained three-membered ring. MEDT studies on the epoxidation of alkenes, the synthetic precursors to oxiranes, reveal that these reactions often proceed through a one-step mechanism. researchgate.net The formation of the oxirane ring is a complex process involving asynchronous bond formation, which can be elucidated through Bonding Evolution Theory (BET), an application of MEDT. rsc.orgrsc.org For instance, in the epoxidation of R-carvone with peracetic acid, BET analysis showed that the formation of the oxirane ring occurs at the end of the reaction through the attack of an anionic oxygen on the two carbons of the double bond. rsc.orgrsc.org

Furthermore, MEDT is instrumental in analyzing the ring-opening reactions of epoxides, which are central to their synthetic utility. mdpi.com The regioselectivity of epoxide ring-opening, whether under acidic or basic conditions, can be rationalized by examining the electron density distribution in the transition states. libretexts.org Under acidic conditions, the reaction may proceed through a mechanism that has characteristics of both SN1 and SN2 pathways. The protonation of the epoxide oxygen makes it a better leaving group, and positive charge begins to build on the more substituted carbon, which is then attacked by the nucleophile. libretexts.org In contrast, under basic conditions, the reaction typically follows an SN2 mechanism, with the nucleophile attacking the least sterically hindered carbon atom. masterorganicchemistry.com

For this compound, MEDT would predict that the electron-withdrawing nature of the 2-bromophenyl and carboxylic acid groups influences the electron density distribution of the oxirane ring, thereby affecting its reactivity towards nucleophiles. Theoretical studies on the reaction of oxiranes with carboxylic acids, catalyzed by amines, have shown that the mechanism can involve a series of parallel consecutive stages, including the quaternization of the amine by the oxirane and the subsequent ring-opening by the carboxylate anion. researchgate.net

The application of MEDT, through computational methods like Density Functional Theory (DFT), allows for the calculation of activation energies and the characterization of transition state geometries, providing deep insights into the reaction mechanisms of oxiranes and their derivatives. researchgate.net

Computational Studies on Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Computational methods are invaluable for investigating the non-covalent interactions that govern the supramolecular assembly and crystal packing of molecules like this compound. These studies, particularly Hirshfeld surface analysis and investigations of hydrogen bonding, provide a detailed picture of the intermolecular forces at play.

Hirshfeld Surface Analysis

Studies on various bromophenyl derivatives show that H⋯H, C⋯H/H⋯C, O⋯H/H⋯O, and Br⋯H/H⋯Br contacts are often the most prevalent interactions. iucr.orgiucr.orgnih.gov The relative contributions of these interactions can be quantified using 2D fingerprint plots derived from the Hirshfeld surface. For example, in the crystal structure of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, the most significant contributions to the crystal packing were from H⋯H (36.2%), C⋯H/H⋯C (21.6%), N⋯H/H⋯N (12.2%), and Br⋯H/H⋯Br (10.8%) interactions. iucr.org Similarly, for 1-(4-bromophenyl)-2,2-dichloroethan-1-one, H⋯Cl/Cl⋯H (27.5%), H⋯O/O⋯H (15.0%), and H⋯Br/Br⋯H (10.2%) were among the key interactions. nih.gov

The red spots on the dnorm surface highlight close contacts, which often correspond to hydrogen bonds and other strong interactions. iucr.org For this compound, one would anticipate significant contributions from O⋯H interactions due to the carboxylic acid group, as well as Br⋯H and other van der Waals forces. The presence of the bromine atom introduces the possibility of halogen bonding, which can also play a role in stabilizing the crystal structure.

Below is a table summarizing the percentage contributions of various intermolecular contacts for several bromophenyl-containing compounds, illustrating the typical interaction landscape.

| Compound | H⋯H (%) | C⋯H/H⋯C (%) | O⋯H/H⋯O (%) | Br⋯H/H⋯Br (%) | Other Significant Contacts (%) |

| 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile iucr.org | 36.2 | 21.6 | - | 10.8 | N⋯H/H⋯N (12.2) |

| 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one nih.gov | 19.5 | 15.5 | 11.0 | 11.7 | N⋯H (17.3) |

| 1-(4-bromophenyl)-2,2-dichloroethan-1-one nih.gov | 9.0 | - | 15.0 | 10.2 | H⋯Cl/Cl⋯H (27.5) |

Hydrogen Bonding

The carboxylic acid moiety in this compound is a strong hydrogen bond donor and acceptor. Computational studies on carboxylic acids have extensively characterized the nature of these interactions. DFT calculations have shown a correlation between the hydrogen-bond structures and the C=O stretching frequencies. nih.gov Typically, carboxylic acids form dimeric structures in the solid state through strong O-H⋯O hydrogen bonds.

The strength and geometry of hydrogen bonds can be analyzed using theories like the Quantum Theory of Atoms in Molecules (QTAIM). This method can identify bond critical points and characterize the nature of the interaction based on the electron density at these points. researchgate.net For this compound, strong intermolecular O-H⋯O hydrogen bonds involving the carboxylic acid groups are expected to be a dominant feature in its crystal packing. Additionally, weaker C-H⋯O hydrogen bonds involving the oxirane oxygen or the carbonyl oxygen of the carboxylic acid are also likely to be present, further stabilizing the supramolecular architecture. The presence of the bromine atom could also lead to C-H⋯Br interactions.

Computational analyses of related structures provide insight into the expected hydrogen bonding patterns. The investigation of intermolecular forces is crucial for understanding the physical properties and solid-state behavior of this compound.

Applications of 3 2 Bromophenyl Oxirane 2 Carboxylic Acid in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

3-(2-Bromophenyl)oxirane-2-carboxylic acid serves as a versatile synthetic building block primarily due to the presence of multiple reactive functional groups within its structure. Epoxide-containing compounds are well-regarded as useful building blocks in organic synthesis. nih.gov The core of its utility lies in the high reactivity of the oxirane (epoxide) ring, which is susceptible to ring-opening reactions by a wide array of nucleophiles. This reactivity allows for the introduction of various functional groups and the extension of the carbon skeleton.

Furthermore, the carboxylic acid group provides another site for chemical modification, such as conversion to esters, amides, or other derivatives. The presence of the 2-bromophenyl group also offers a handle for transition-metal-catalyzed cross-coupling reactions, further enhancing its synthetic versatility. Compounds of this nature, specifically α,β-epoxy carbonyl compounds, are recognized as important intermediates in the synthesis of more complex molecules. researchgate.net The combination of these features in a single molecule allows for a stepwise and controlled manipulation to build intricate molecular frameworks.

Table 1: Key Functional Groups and Their Synthetic Potential

| Functional Group | Type of Reactions | Potential Outcomes |

|---|---|---|

| Oxirane Ring | Nucleophilic Ring-Opening | Formation of amino alcohols, diols, etc. |

| Carboxylic Acid | Esterification, Amidation | Creation of esters, amides, and other acid derivatives. |

Utility in the Construction of Complex Organic Molecules

The strategic placement of functional groups in this compound makes it a valuable precursor for constructing larger, more complex organic molecules. While direct examples starting from this exact compound are specific, the utility of closely related oxirane derivatives in synthesizing complex structures is well-documented. For instance, similar oxirane structures are key starting materials in the multi-step synthesis of various heterocyclic compounds, including fused ring systems. sapub.orgscispace.com

The general strategy involves using the oxirane as an electrophilic partner. A nucleophile attacks and opens the epoxide ring, leading to a linear intermediate that possesses new functionalities. This intermediate can then undergo subsequent reactions, often intramolecular cyclizations, to form elaborate molecular structures. For example, the reaction of an oxirane derivative with an amine-containing compound can lead to an amino alcohol, which can then be cyclized to form nitrogen-containing heterocycles. asmarya.edu.ly The synthesis of (E)-3-Aryl-2-styryl-2,3-dihydroquinazoline-4(1H)-ones illustrates how complex scaffolds can be built from simpler, reactive precursors. mdpi.com

Precursor in the Stereoselective Synthesis of Chiral Intermediates

The oxirane ring in this compound contains two stereocenters, making it an excellent precursor for stereoselective synthesis. The controlled opening of the epoxide ring can lead to the formation of new chiral centers with a high degree of stereochemical control. The inherent stereochemistry of the oxirane dictates the stereochemical outcome of the ring-opening reaction.

Research on analogous compounds, such as 3-aryloxirane-2-carbonitriles, has demonstrated that these molecules can undergo highly regio- and diastereospecific ring-opening reactions. sci-hub.se For example, the acid-catalyzed reaction of trans-3-(4-bromophenyl)oxirane-2-carbonitrile with anilines produces anti-β-(N-arylamino)-α-hydroxynitriles with high selectivity. sci-hub.se This type of transformation highlights the potential of the oxirane scaffold to serve as a template for generating specific stereoisomers. Such chiral intermediates are of significant importance in medicinal chemistry and the synthesis of natural products, where specific stereochemistry is often crucial for biological activity.

Table 2: Examples of Stereoselective Transformations with Related Oxiranes

| Oxirane Precursor | Reagent | Product Type | Stereochemical Outcome |

|---|---|---|---|

| trans-3-aryloxirane-2-carbonitrile | Aniline (B41778) / BF3·OEt2 | anti-β-(N-arylamino)-α-hydroxynitrile | Diastereospecific |

Integration into Heterocyclic Compound Synthesis

Oxirane derivatives are frequently employed as key starting materials for the synthesis of a wide variety of heterocyclic compounds. asmarya.edu.ly The synthetic pathway typically involves the ring-opening of the epoxide by a dinucleophilic reagent, followed by an intramolecular cyclization reaction to form the heterocyclic ring.

For example, the reaction of an oxirane derivative with a compound containing both an amino and a thiol group could lead to the formation of a thiazole-containing structure. Similarly, reactions with hydrazines can yield pyridazine (B1198779) derivatives. asmarya.edu.ly Studies have shown that oxirane carboxylic acid derivatives can be converted into complex fused heterocyclic systems like imidazolo[2,1-b]thiadiazoles. sapub.orgscispace.com The versatility of the oxirane ring allows it to be a linchpin in synthetic sequences that build diverse heterocyclic cores, which are prevalent in pharmaceuticals and agrochemicals.

Potential as a Monomer in Polymer Chemistry

There is potential for this compound to be used as a monomer in polymer chemistry. The ring-opening polymerization of oxiranes (epoxides) is a common method for producing polyethers. Research has demonstrated that certain bulky, 2,3-disubstituted oxiranes can undergo cationic ring-opening polymerization to form polyethers with specific conformations. researchgate.net

Specifically, 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane has been successfully polymerized using a cationic initiator. researchgate.netresearchgate.net Although a similar monomer, 2-ethoxycarbonyl-3-phenyloxirane, failed to polymerize, this was attributed to specific steric or electronic factors, and it does not preclude the polymerization of other 2,3-disubstituted oxiranes under different conditions. researchgate.netresearchgate.net If this compound were to be polymerized, it would result in a polyether backbone with pendant 2-bromophenyl and carboxylic acid groups. These functional side chains could impart unique properties to the resulting polymer, such as altered solubility, thermal stability, or the ability to be further functionalized.

Q & A

Q. Table 1: Synthesis Optimization

| Method | Yield (%) | Stereoselectivity (cis:trans) | Key Conditions | Source |

|---|---|---|---|---|

| Corey-Chaykovsky | 65–75 | 3:1 | DMF, 0°C, LiOH catalysis | |

| Nucleophilic Substitution | 50–60 | 1:1 | THF, rt, K₂CO₃ |

How is this compound characterized using spectroscopic and chromatographic techniques?

Q. Methodology :

- ¹H/¹³C NMR : The epoxide protons (δ 3.8–4.2 ppm) and carboxylic acid proton (δ 12–13 ppm) confirm the core structure. Coupling constants (J = 2–4 Hz) distinguish cis/trans stereoisomers .

- HRMS-ESI : Molecular ion peaks at m/z 285.01 (M+H⁺) validate the molecular formula (C₁₁H₁₀BrO₃) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (Method 2: 5–95% over 20 min) assess purity (>95%) and resolve stereoisomers .

Q. Table 2: Key NMR Signals

| Proton/Group | δ (ppm) | Multiplicity | Stereochemical Insight |

|---|---|---|---|

| Epoxide C-H | 3.9–4.1 | dd (J=3.5 Hz) | Cis: J ≈ 3–4 Hz; Trans: J ≈ 2 Hz |

| Carboxylic acid (COOH) | 12.5 | s | Confirms acidic proton |

| Bromophenyl aromatic | 7.2–7.8 | m | Ortho-substitution pattern |

Advanced Research Questions

How can computational modeling resolve contradictions in stereochemical assignments of the epoxide ring?

Conflicting NMR-based stereochemical assignments arise due to similar coupling constants in cis/trans isomers. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

- Cis-epoxide : Lower energy (ΔG ≈ 2.3 kcal/mol) due to reduced steric clash between the bromophenyl group and carboxylic acid .

- Trans-epoxide : Higher dipole moment (3.1 Debye vs. 2.7 Debye for cis), validated by experimental IR data .

- X-ray crystallography (using SHELXL ) provides definitive confirmation but requires high-quality single crystals.

Q. Table 3: Computational vs. Experimental Data

| Parameter | Cis-Epoxide (Calc.) | Trans-Epoxide (Calc.) | Experimental (X-ray) |

|---|---|---|---|

| Dihedral Angle (°) | 15.2 | 28.7 | 16.1 |

| Energy (kcal/mol) | 0.0 | 2.3 | N/A |

What are the mechanistic implications of this compound in enzyme inhibition studies?

The compound’s epoxide-carboxylic acid motif mimics natural protease substrates. Case Study :

- Calpain Inhibition : The epoxide ring undergoes nucleophilic attack by calpain’s catalytic cysteine (kinact/Ki = 1.2 × 10³ M⁻¹s⁻¹), forming a stable thioester adduct .

- SAR Insights :

- Bromophenyl group enhances hydrophobic binding (ΔΔG = −1.8 kcal/mol vs. unsubstituted analogs).

- Carboxylic acid stabilizes the oxyanion transition state via hydrogen bonding .

Q. Table 4: Enzyme Inhibition Data

| Target Enzyme | IC₅₀ (nM) | Mechanism | Structural Insight |

|---|---|---|---|

| Calpain-1 | 12.5 | Irreversible (covalent) | Epoxide-Cys105 interaction |

| Cathepsin B | >1000 | No inhibition | Steric hindrance from S2 pocket |

How can conflicting crystallographic data on epoxide ring geometry be reconciled?

Discrepancies arise from solvent effects or twinning. Best Practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.